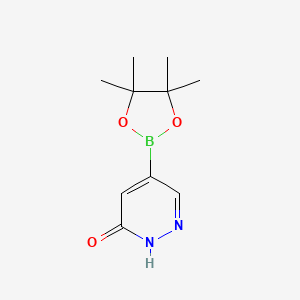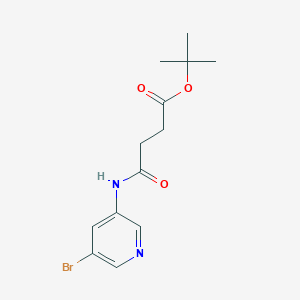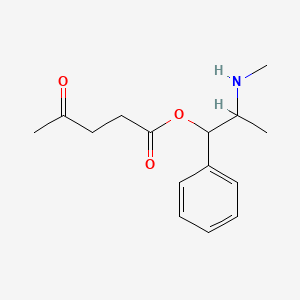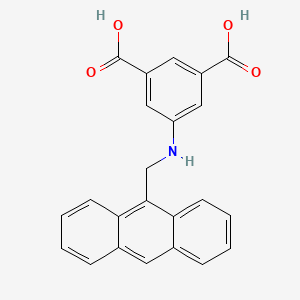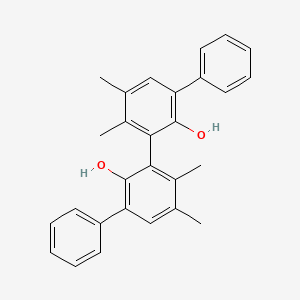
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is a complex organic compound characterized by multiple phenyl and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through Friedel-Crafts alkylation, followed by hydroxylation and methylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance efficiency and product quality.
化学反応の分析
Types of Reactions
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. The compound’s phenyl rings can interact with hydrophobic regions of proteins, affecting their activity.
類似化合物との比較
Similar Compounds
2,4,6-trimethylphenol: Shares similar structural features but lacks the additional phenyl groups.
2,6-dimethylphenol: Similar hydroxyl and methyl groups but fewer phenyl rings.
4-hydroxy-3,5-dimethylphenyl: Contains hydroxyl and methyl groups but differs in the position of substituents.
Uniqueness
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is unique due to its multiple phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that simpler compounds cannot achieve.
特性
分子式 |
C28H26O2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol |
InChI |
InChI=1S/C28H26O2/c1-17-15-23(21-11-7-5-8-12-21)27(29)25(19(17)3)26-20(4)18(2)16-24(28(26)30)22-13-9-6-10-14-22/h5-16,29-30H,1-4H3 |
InChIキー |
XSBYASSGEDSYNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C3=CC=CC=C3)C)C)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


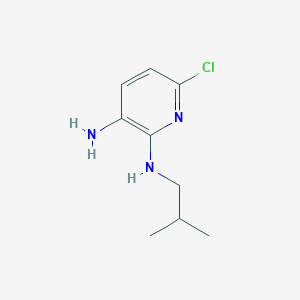


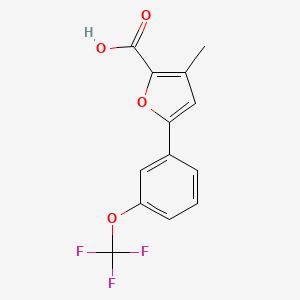
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)

